molecular formula C9H15NO2 B8648233 ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B8648233
M. Wt: 169.22 g/mol
InChI Key: QJGGRDROGASHNR-GJMOJQLCSA-N
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Description

Ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1

InChI Key

QJGGRDROGASHNR-GJMOJQLCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H]2CC[C@@H](C2)N1

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.29 g, 4.77 mmol) in ethyl acetate (10 ml) was added 20 wt % Pd(OH)2 (1.47 g), and the mixture was stirred under a hydrogen atmosphere at 45° C. for 24 hours. After a filtration through Celite, the solvent was evaporated. The residue was purified by silica gel column chromatography (1%–3% methanol/chloroform), to give ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (0.181 g, 22%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution was 2-(4-methoxybenzoyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (217 mg, 0.787 mmol) in dichloromethane (3.0 ml) were added oxalyl chloride (0.14 ml, 1.65 mmol) and N,N-dimethylformamide (0.06 ml, 0.787 mmol) while being cooled with ice, and the mixture was stirred at room temperature for 30 minutes. Separately, to a suspension of hydroxylamine hydrochloride (219 mg, 3.15 mmol) in tetrahydrofuran (1.0 ml)-water (0.2 ml) was added triethylamine (0.67 ml, 4.80 mmol) at 0° C., and the mixture was stirred at 0° C. for 15 minutes. To this reaction mixture was added the acid chloride solution at 0° C., and the mixture was stirred at room temperature for 4 hours. The reaction mixture was acidified with 1N hydrochloric acid and extracted with chloroform. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (2.5%–10% methanol/chloroform), to give the entitled compound (69.4 mg, 30% through the two steps of (b) and (c)).
Name
2-(4-methoxybenzoyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
219 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Quantity
0.67 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (297 mg, 1.14 mmol) in dichloromethane (4.4 ml) were added oxalyl chloride (0.21 ml, 2.34 mmol) and N,N-dimethylformamide (0.09 ml, 1.14 mmol) while being cooled with ice, and the mixture was stirred at room temperature for 30 minutes. Separately, to a suspension of hydroxylamine hydrochloride (316 mg, 4.55 mmol) in tetrahydrofuran (1.5 ml)-water (0.3 ml) was added triethylamine (0.97 ml, 6.94 mmol) at 0° C., and the mixture was stirred at 0° C. for 15 minutes. To this reaction mixture was added the acid chloride solution at 0° C., and the mixture was stirred at room temperature for 15 hours. The reaction mixture, with water added thereto, was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated and the resulting residue was purified by silica gel column chromatography (2% methanol/chloroform), to give the entitled compound (152 mg, 47% through the two steps of (b) and (c)).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Quantity
297 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
solvent
Reaction Step Two
Quantity
316 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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